molecular formula C14H27N3O2S B1293054 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine CAS No. 1000958-63-3

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Cat. No.: B1293054
CAS No.: 1000958-63-3
M. Wt: 301.45 g/mol
InChI Key: YRMDGDQORQOLMB-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine is a complex organic compound that features a pyrrolidine ring and a bipiperidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the bipiperidine core followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as inhibiting disease-related enzymes or activating beneficial cellular processes .

Comparison with Similar Compounds

1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2S/c18-20(19,16-9-1-2-10-16)17-11-5-14(6-12-17)13-3-7-15-8-4-13/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMDGDQORQOLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649259
Record name 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000958-63-3
Record name 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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